molecular formula C16H24BrNO7 B4001797 N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4001797
M. Wt: 422.27 g/mol
InChI Key: XEUSIZRAMBQCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with ethylene oxide to form 3-bromophenoxyethanol. Subsequent reaction with 2-chloroethylamine under basic conditions yields N-[2-(3-bromophenoxy)ethyl]amine. The final step involves the reaction of this intermediate with 3-methoxypropan-1-ol in the presence of a suitable catalyst to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The ethoxyethyl and methoxypropanamine moieties may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine

Uniqueness

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the specific positioning of the bromine atom on the phenoxy group, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenoxy group with the ethoxyethyl and methoxypropanamine moieties also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3.C2H2O4/c1-17-8-3-6-16-7-9-18-10-11-19-14-5-2-4-13(15)12-14;3-1(4)2(5)6/h2,4-5,12,16H,3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUSIZRAMBQCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.